Cas no 159191-56-7 (4-(tert-butyldimethylsiloxy)phenyl boronic acid)

4-(tert-Butyldimethylsiloxy)phenyl boronic acid is a protected boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. The tert-butyldimethylsilyl (TBS) group enhances stability by protecting the phenolic hydroxyl group, preventing unwanted side reactions while maintaining reactivity at the boronic acid site. This compound is particularly valuable in organic synthesis for constructing biaryl and heteroaryl frameworks under mild conditions. Its compatibility with a range of functional groups and resistance to protodeboronation make it a reliable intermediate for pharmaceutical and materials science applications. The TBS-protected form also improves handling and storage compared to unprotected analogs.
4-(tert-butyldimethylsiloxy)phenyl boronic acid structure
159191-56-7 structure
Product Name:4-(tert-butyldimethylsiloxy)phenyl boronic acid
CAS No:159191-56-7
MF:C12H21BO3Si
MW:252.189844846725
MDL:MFCD03093888
CID:136561
PubChem ID:125307830
Update Time:2025-10-31

4-(tert-butyldimethylsiloxy)phenyl boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(tert-Butyldimethylsiloxy)phenyl boronic acid
    • 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid, B-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
    • p-(t-Butyldimethylsilyloxy)phenylboronic Acid
    • [4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
    • 4-(tert-Butyldimethylsilyloxy)benzeneboronic Acid
    • 4-(tert-Butyldimethylsilyloxy)benzeneboronic Acid (contains varying amounts of Anhydride)
    • AKOS BRN-0412
    • 4-(tert-Butyldimethylsiloxy)
    • 4-(TERT-BUTYLDIMETHYLSILYOXY)PHENYLBORON
    • 4-(T-BUTYL DIMETHYLSILOXY) PHENYL BORONIC ACID
    • 4-(TERT-BUTYLDIMETHYLSILYOXY)PHENYLBORONIC ACID
    • 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID
    • [4-(tert-Butyldimethylsilanyloxy)phenyl]boronic acid
    • 4-(TERT-BUTYL DIMETHYLSILOXY)PHENYL BORONIC ACID
    • 4-(tert-Butyldimethylsilyloxy)phenylboronic acid >=95%
    • 4-(tert-butyldimethylsiloxy)phenylboronic acid
    • (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid
    • Boronic acid, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-
    • {4-[(tert-butyldimethylsilyl)oxy]phenyl}boronic acid
    • NVHHEADQQACSCJ-
    • [4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid;4-(tert-Butyldimethylsiloxy)phenyl boronic acid
    • 4-tert-butyldimethylsilyloxyphenylboronic acid
    • (4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)boronic acid
    • 4-(tertbutyldimethylsilyloxy)phenylboronic acid
    • DTXSID90455505
    • 4-(tert-butyl dimethylsiloxy)phenylboronic acid
    • (4-((t-butyldimethylsilyl)oxy)phenyl)boronic acid
    • 4-(tert-Butyldimethylsilyloxy)phenylboronic acid, >=95%
    • B3739
    • 4-[[tert-butyl(dimethyl)silyl]oxy]phenylboronic acid
    • AMY29925
    • SCHEMBL282583
    • 4-(tert-Butyldimethylsiloxy)phenylboronicacid
    • 4-tert-butyl-dimethylsilyoxyphenyl-boronic acid
    • SY023718
    • AS-18694
    • 4(t-Butyldimethylsilyloxy)phenylboronic acid
    • 4-(t-butyldimethylsilyloxy)benzeneboronic acid
    • NVHHEADQQACSCJ-UHFFFAOYSA-N
    • 4-tert-butyldimethylsilyloxyphenyl boronic acid
    • AB13279
    • MFCD03093888
    • A810006
    • CS-W000878
    • AKOS004119209
    • 4-[[tert-butyl(dimethyl)silyl]oxy]-phenylboronic acid
    • FT-0757570
    • 159191-56-7
    • 4-tert-butyl-dimethylsilyoxyphenylboronic acid
    • EN300-343309
    • 4-[(tert-butyldimethylsilyl)oxy]phenylboronic acid
    • S03331
    • DB-010640
    • 4-(tert-butyldimethylsiloxy)phenyl boronic acid
    • MDL: MFCD03093888
    • Inchi: 1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3
    • InChI Key: NVHHEADQQACSCJ-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 252.13500
  • Monoisotopic Mass: 252.1353012g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Color/Form: solid
  • Density: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 207°C(lit.)
  • Boiling Point: 321.4°C at 760 mmHg
  • Flash Point: 148.2°C
  • Refractive Index: 1.49
  • Solubility: Slightly soluble (30 g/l) (25 º C),
  • PSA: 49.69000
  • LogP: 1.75040
  • Solubility: Not determined

4-(tert-butyldimethylsiloxy)phenyl boronic acid Security Information

4-(tert-butyldimethylsiloxy)phenyl boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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4-(tert-butyldimethylsiloxy)phenyl boronic acid Production Method

4-(tert-butyldimethylsiloxy)phenyl boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:159191-56-7)4-(tert-butyldimethylsiloxy)phenyl boronic acid
Order Number:A810006
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:51
Price ($):175.0/698.0
Email:sales@amadischem.com

4-(tert-butyldimethylsiloxy)phenyl boronic acid Related Literature

Additional information on 4-(tert-butyldimethylsiloxy)phenyl boronic acid

4-(tert-butyldimethylsiloxy)phenyl boronic acid: A Comprehensive Overview

4-(tert-butyldimethylsiloxy)phenyl boronic acid, identified by the CAS number 159191-56-7, is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. This compound is characterized by its unique structure, which combines a phenyl ring substituted with a tert-butyldimethylsiloxy group and a boronic acid moiety. The presence of these functional groups makes it an invaluable building block in modern chemical research.

The tert-butyldimethylsiloxy group, often abbreviated as TBS, is a protecting group widely used in organic synthesis to safeguard hydroxyl groups during various reaction sequences. Its compatibility with a wide range of reaction conditions, including acidic and basic environments, makes it an ideal choice for complex molecule constructions. On the other hand, the boronic acid moiety is renowned for its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has revolutionized the synthesis of biaryls and heteroaryls.

Recent advancements in cross-coupling chemistry have further highlighted the utility of 4-(tert-butyldimethylsiloxy)phenyl boronic acid. Researchers have demonstrated its effectiveness in constructing diverse aromatic systems with high precision. For instance, a study published in the Journal of Organic Chemistry explored its application in the synthesis of polyaromatic hydrocarbons, which are critical components in organic electronics. The ease with which this compound can be integrated into larger molecular frameworks underscores its importance in contemporary chemical research.

In addition to its role as a synthetic intermediate, 4-(tert-butyldimethylsiloxy)phenyl boronic acid has found applications in materials science. Its ability to undergo controlled polymerization reactions has led to the development of novel polymeric materials with tailored electronic properties. A team of scientists from Stanford University reported on its use in creating conjugated polymers for organic light-emitting diodes (OLEDs), showcasing its potential in advancing display technologies.

The synthesis of 4-(tert-butyldimethylsiloxy)phenyl boronic acid typically involves a multi-step process that begins with the preparation of the tert-butyldimethylsilane derivative. This is followed by substitution reactions to introduce the phenolic hydroxyl group, which is subsequently converted into the boronic acid form using palladium-mediated coupling techniques. The optimization of these steps has significantly improved the overall yield and purity of the compound, making it more accessible for large-scale applications.

From a sustainability perspective, researchers have also investigated greener synthetic routes for this compound. A study published in Green Chemistry highlighted the use of microwave-assisted synthesis to streamline the production process, reducing both time and energy consumption. Such innovations are pivotal in aligning chemical synthesis with global sustainability goals.

In conclusion, 4-(tert-butyldimethylsiloxy)phenyl boronic acid stands as a testament to the ingenuity and progress in modern chemical research. Its unique combination of functional groups and adaptability across various applications positions it as an indispensable tool for scientists and engineers alike. As research continues to uncover new avenues for its utilization, this compound will undoubtedly play an even more significant role in shaping future advancements across multiple disciplines.

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Amadis Chemical Company Limited
(CAS:159191-56-7)4-(tert-butyldimethylsiloxy)phenyl boronic acid
A810006
Purity:99%/99%
Quantity:25g/100g
Price ($):175.0/698.0
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